molecular formula C26H32N2O2S2 B14671524 Ethanediamide, N,N'-bis(cyclohexylthio)-N,N'-diphenyl- CAS No. 50863-05-3

Ethanediamide, N,N'-bis(cyclohexylthio)-N,N'-diphenyl-

Katalognummer: B14671524
CAS-Nummer: 50863-05-3
Molekulargewicht: 468.7 g/mol
InChI-Schlüssel: HNZLXKJYWMUSSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- is a complex organic compound with the molecular formula C26H32N2O2S2 This compound is characterized by the presence of two cyclohexylthio groups and two phenyl groups attached to an ethanediamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- typically involves the reaction of ethanediamide with cyclohexylthiol and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the optimal yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclohexylthio and phenyl groups play a crucial role in the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Bis(2-hydroxyethyl)ethylenediamine
  • N,N’-Bis(nonadecyldisulfanyl)ethanediamide
  • N,N’-Bis(2-ethylphenyl)ethanediamide

Uniqueness

Ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- is unique due to the presence of both cyclohexylthio and phenyl groups, which impart distinct chemical and physical properties

Eigenschaften

CAS-Nummer

50863-05-3

Molekularformel

C26H32N2O2S2

Molekulargewicht

468.7 g/mol

IUPAC-Name

N,N'-bis(cyclohexylsulfanyl)-N,N'-diphenyloxamide

InChI

InChI=1S/C26H32N2O2S2/c29-25(27(21-13-5-1-6-14-21)31-23-17-9-3-10-18-23)26(30)28(22-15-7-2-8-16-22)32-24-19-11-4-12-20-24/h1-2,5-8,13-16,23-24H,3-4,9-12,17-20H2

InChI-Schlüssel

HNZLXKJYWMUSSU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)SN(C2=CC=CC=C2)C(=O)C(=O)N(C3=CC=CC=C3)SC4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.